molecular formula C24H20ClFN2O2S2 B2983500 (E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile CAS No. 1322288-01-6

(E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B2983500
M. Wt: 487
InChI Key: QWLZPHASQCLCOZ-WCWDXBQESA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, temperature, and pressure can all affect the yield and purity of the product.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions. The products of these reactions can provide information about the reactivity of the compound.



Physical And Chemical Properties Analysis

This can include measurements of properties such as melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions.


Scientific Research Applications

Optical and Electronic Applications

One of the primary applications of compounds similar to (E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile is in the field of optics and electronics. For instance, donor-acceptor substituted thiophene dyes, including derivatives of thiophene dyes, have been designed and synthesized for enhancing nonlinear optical limiting. These materials are valuable in optoelectronic devices for protecting human eyes and optical sensors and stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under laser excitation is a key feature of these compounds (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Crystal Structure Analysis

The crystal structure of related compounds, such as 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, has been extensively studied. These analyses are crucial for understanding the chemical properties and potential applications of these compounds. The crystal structure provides insights into the molecular conformation and the arrangement of atoms, which is essential for predicting and explaining the reactivity and interaction of these molecules (Naveen, Kavitha, Sarala, Anandalwar, Prasad, & Rangappa, 2006).

Safety And Hazards

This involves assessing the potential risks associated with handling the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to better understand the properties of the compound, development of new synthesis methods, or exploration of potential applications.


properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O2S2/c1-2-17-9-6-7-14-22(17)28-24(31-16-19-20(25)12-8-13-21(19)26)23(15-27)32(29,30)18-10-4-3-5-11-18/h3-14,28H,2,16H2,1H3/b24-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLZPHASQCLCOZ-WCWDXBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile

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